2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol
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Overview
Description
2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol is an organic compound belonging to the class of fatty alcohols It is characterized by the presence of an imidazole ring and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol typically involves the reaction of an imidazole derivative with an aliphatic aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imidazole ring. Common reagents used in this synthesis include acid catalysts like sulfuric acid or base catalysts like sodium hydroxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol undergoes various chemical reactions, including:
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Sulfuric acid, sodium hydroxide
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated imidazole derivatives
Scientific Research Applications
2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazole ring can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]methanol
- 2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]propane
Uniqueness
Compared to similar compounds, 2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol exhibits unique properties due to the presence of the ethanol group, which enhances its solubility in water and its ability to form hydrogen bonds. This makes it particularly useful in applications requiring amphiphilic molecules .
Properties
CAS No. |
51023-21-3 |
---|---|
Molecular Formula |
C23H44N2O |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol |
InChI |
InChI=1S/C23H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-24-23(25-22)19-20-26/h9-10,22,26H,2-8,11-21H2,1H3,(H,24,25)/b10-9- |
InChI Key |
BDXBOHXGLUSDHA-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCC1CN=C(N1)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC1CN=C(N1)CCO |
Origin of Product |
United States |
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